molecular formula C12H14BrCl B13706984 1-Bromo-3-chloro-5-cyclohexylbenzene

1-Bromo-3-chloro-5-cyclohexylbenzene

Cat. No.: B13706984
M. Wt: 273.59 g/mol
InChI Key: DAVPFVVGESFBMM-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-cyclohexylbenzene is a halogenated aromatic compound with a bromine atom at position 1, a chlorine atom at position 3, and a cyclohexyl group at position 5 of the benzene ring. The cyclohexyl substituent introduces steric bulk and hydrophobic character, distinguishing it from simpler halogenated benzene derivatives.

Properties

Molecular Formula

C12H14BrCl

Molecular Weight

273.59 g/mol

IUPAC Name

1-bromo-3-chloro-5-cyclohexylbenzene

InChI

InChI=1S/C12H14BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h6-9H,1-5H2

InChI Key

DAVPFVVGESFBMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-5-cyclohexylbenzene can be synthesized through several methods. One common approach involves the bromination and chlorination of cyclohexylbenzene. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions. The reaction is carried out in the presence of a catalyst, often iron (Fe) or aluminum chloride (AlCl3), to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-3-chloro-5-cyclohexylbenzene may involve continuous flow reactors to ensure efficient and consistent halogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-cyclohexylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction Reactions: Reduction of the halogen atoms can lead to the formation of cyclohexylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of cyclohexylbenzene derivatives with different functional groups.

    Oxidation: Formation of cyclohexylphenol or cyclohexylquinone.

    Reduction: Formation of cyclohexylbenzene.

Scientific Research Applications

1-Bromo-3-chloro-5-cyclohexylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-cyclohexylbenzene involves its interaction with molecular targets through its halogen atoms and cyclohexyl group. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in drug development or material synthesis.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , F in ) deactivate the benzene ring, whereas electron-donating groups (e.g., CH₃ in ) enhance electrophilic substitution. The cyclohexyl group is weakly electron-donating via hyperconjugation but primarily sterically dominant.
  • Physical Properties : Halogen type (Br vs. I) and substituent size influence density and boiling points. For example, 1-bromo-3-iodo-5-methylbenzene has higher molecular weight due to iodine’s large atomic mass.

Biological Activity

1-Bromo-3-chloro-5-cyclohexylbenzene is an organic compound characterized by the presence of halogen substituents and a cyclohexyl group, which contribute to its unique biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

PropertyValue
Molecular Formula C₁₂H₁₄BrCl
Molecular Weight 273.59 g/mol
IUPAC Name 1-bromo-3-chloro-5-cyclohexylbenzene
InChI Key DAVPFVVGESFBMM-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC(=CC(=C2)Br)Cl

The biological activity of 1-Bromo-3-chloro-5-cyclohexylbenzene is primarily attributed to its ability to interact with various molecular targets due to its halogen atoms and cyclohexyl group. The compound can undergo several chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of diverse derivatives.
  • Oxidation Reactions : The compound can be oxidized to yield phenolic compounds or quinones, which may exhibit different biological activities.
  • Reduction Reactions : Reduction processes can convert halogens into less reactive groups, altering the compound's biological profile.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds can exhibit significant antimicrobial activity. For instance, compounds similar to 1-Bromo-3-chloro-5-cyclohexylbenzene have shown effectiveness against various bacterial strains. The specific mechanisms through which these compounds exert their antimicrobial effects include disruption of cell membranes and inhibition of protein synthesis.

Cytotoxicity Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of 1-Bromo-3-chloro-5-cyclohexylbenzene on different cell lines. These studies typically utilize the MTT assay or similar methodologies to assess cell viability. Preliminary results suggest that while the compound exhibits some cytotoxicity, it may also possess selective activity that could be beneficial in therapeutic contexts.

Case Studies

Several case studies have explored the biological implications of compounds structurally related to 1-Bromo-3-chloro-5-cyclohexylbenzene:

  • Anticancer Activity : Research has indicated that similar halogenated benzene derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative damage in neuronal cells.

Applications in Research and Industry

1-Bromo-3-chloro-5-cyclohexylbenzene serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical entities with enhanced biological activities.

Potential Uses

  • Drug Development : As a precursor for active pharmaceutical ingredients (APIs), it is being investigated for its potential therapeutic applications.
  • Material Science : Explored for use in developing specialty chemicals and materials with specific functional properties.

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